molecular formula C16H20N2O2S B2927718 N-(4-(dimethylamino)phenethyl)benzenesulfonamide CAS No. 952982-27-3

N-(4-(dimethylamino)phenethyl)benzenesulfonamide

Cat. No.: B2927718
CAS No.: 952982-27-3
M. Wt: 304.41
InChI Key: GPJYOFFYKGXALP-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a phenethyl group (ethyl-linked phenyl ring) substituted with a dimethylamino group at the para position. This compound belongs to the sulfonamide class, known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Similar sulfonamide derivatives are synthesized via Schiff base formation (e.g., coupling aldehydes with sulfonamides) or alkylation reactions .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)15-10-8-14(9-11-15)12-13-17-21(19,20)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJYOFFYKGXALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)benzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)benzenesulfonamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX (CA IX) is significant in cancer research. CA IX is involved in regulating pH in tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to selectively inhibit CA IX over other isoforms like CA II highlights its potential as a targeted therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of key compounds:

Compound Name & Source Key Substituents/Modifications Bioactivity/Application Physicochemical Properties
N-(4-(Dimethylamino)phenethyl)benzenesulfonamide Phenethyl group with para-dimethylamino Inferred: Potential anticancer, antioxidant (based on structural analogs) High solubility in acidic pH due to basic dimethylamino group
(E)-4-((4-(Dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide () Schiff base (imine linkage), isoxazole Anticancer, antioxidant, insulysin inhibition MP: 228°C; moderate bioavailability
4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide () Chloro substituent, no phenethyl chain Not specified (structural analog) Higher lipophilicity (Cl is electron-withdrawing)
7q & 7s (CDK2 inhibitors) () Pyrimidine-amino, hydroxyalkyl groups Potent CDK2 inhibition (IC₅₀: 0.7–0.8 nM) High potency due to hydrogen bonding with kinase active site
Compound 30 (PD-L1 inhibitor) () Salicylamide-fluorophenyl hybrid Immune checkpoint inhibition (57% at 10 µM) Low cytotoxicity; selective binding to PD-L1

Pharmacological Activity Highlights

  • Anticancer Potential: The dimethylamino-phenethyl group in the target compound may enhance membrane permeability, facilitating interaction with intracellular targets like kinases or DNA. In contrast, Schiff base derivatives () exhibit direct anticancer activity via insulysin inhibition .
  • Enzyme Inhibition: Pyrimidine-based sulfonamides () show nanomolar CDK2 inhibition, outperforming the target compound in potency. This highlights the importance of rigid heterocyclic moieties for kinase binding .
  • Antimicrobial Activity : Indole-derived sulfonamides () with chloro-benzoyl groups (Compounds 11, 18) demonstrate superior antimicrobial effects, suggesting electron-withdrawing groups enhance bacterial target engagement .

Physicochemical and ADMET Properties

  • Solubility: The dimethylamino group in the target compound improves water solubility in acidic conditions, whereas chloro-substituted analogs () are more lipophilic, favoring blood-brain barrier penetration .
  • Thermal Stability : Schiff base derivatives () exhibit higher melting points (~228°C) compared to alkylated analogs (111–113°C in ), indicating greater crystalline stability .
  • Toxicity: Most sulfonamides in show low cytotoxicity, except Compound 4 (anti-proliferative activity against PC-3 cells) . The target compound’s safety profile remains unstudied but may align with dimethylamino-containing analogs.

Biological Activity

N-(4-(dimethylamino)phenethyl)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dimethylamino-substituted phenethyl moiety. Its structure is crucial for its interaction with biological targets, particularly enzymes.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA) enzymes, particularly carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and plays a significant role in regulating intracellular pH, making it a target for anticancer therapies. Inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells .

1. Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over other isoforms suggests its potential as a targeted anticancer agent.

2. Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The increase in annexin V-FITC-positive apoptotic cells indicates significant apoptotic activity, with a reported fold increase of 22 compared to control .

3. Antimicrobial Properties

This compound has also been evaluated for its antibacterial properties. It showed significant inhibition against Staphylococcus aureus and exhibited anti-biofilm activity against Klebsiella pneumoniae at concentrations around 50 µg/mL . This suggests its potential use in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study focused on the effects of this compound on the MDA-MB-231 cell line showed that treatment with the compound led to a marked increase in apoptotic markers. The results indicated that the compound not only inhibited cell proliferation but also promoted cell death through apoptosis, highlighting its potential as an effective anticancer agent.

Case Study 2: Antibacterial Activity

In another study, the compound was tested against various bacterial strains, demonstrating its ability to inhibit biofilm formation effectively. The results indicated that at specific concentrations, it could significantly reduce bacterial viability and biofilm development, suggesting its application in combating biofilm-associated infections.

Data Tables

Activity TypeTargetIC50 Value (nM/µM)Efficacy (%)
Enzyme InhibitionCA IX10.93 - 25.06High
Apoptosis InductionMDA-MB-231-22-fold increase
Antibacterial ActivityS. aureus-80.69% inhibition
Anti-biofilm ActivityK. pneumonia-79.46% inhibition

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown promising pharmacokinetic properties for this compound, suggesting good bioavailability and low toxicity profiles . These properties make it a suitable candidate for further development as a therapeutic agent.

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